molecular formula C15H18N2O2 B5619867 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one CAS No. 382641-01-2

2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one

Cat. No.: B5619867
CAS No.: 382641-01-2
M. Wt: 258.32 g/mol
InChI Key: GIHVXCVGUAAFSB-UHFFFAOYSA-N
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Description

2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one (CAS 382641-01-2) is a synthetic quinolin-4-one derivative, a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The core quinolin-4-one structure is a key pharmacophore found in several approved drugs, particularly antibiotics, and is increasingly investigated for its antiproliferative effects against various cancer cell lines . The specific substitution pattern of this compound, featuring a morpholinomethyl group at the 3-position, is of significant interest. The morpholine ring is a common moiety in drug design that can enhance solubility and influence biological activity. Furthermore, the methyl group at the 2-position contributes to the steric and electronic profile of the molecule, making it a valuable intermediate for further structural elaboration. Quinolin-4-ones are known to be synthesized through classical methods such as the Gould-Jacobs or Conrad-Limpach reactions, which involve cyclization of aniline derivatives . The morpholinomethyl side chain suggests potential synthesis via a Mannich-type reaction, a powerful strategy for introducing aminomethyl groups to create derivatives for structure-activity relationship (SAR) studies . Researchers utilize this compound primarily as a building block in the discovery and development of novel therapeutic agents. Its applications span across early-stage drug discovery projects, including the synthesis of compound libraries for high-throughput screening against biological targets such as bacterial enzymes and pathways involved in cancer cell proliferation . This product is intended for research applications in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-11-13(10-17-6-8-19-9-7-17)15(18)12-4-2-3-5-14(12)16-11/h2-5H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHVXCVGUAAFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352542
Record name AC1LE1IG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382641-01-2
Record name AC1LE1IG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Methyl 3 Morpholinomethyl Quinolin 4 1h One and Its Analogues

Classical and Contemporary Mannich Reaction Protocols for 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one Synthesis

The Mannich reaction is a cornerstone in the synthesis of 3-aminomethyl substituted quinolin-4(1H)-ones, including the title compound, this compound. This reaction, in its classical form, is a three-component condensation involving a compound with an active hydrogen atom (the quinolinone), an aldehyde (typically formaldehyde), and a secondary amine (morpholine in this case). nih.govoarjbp.com Over the years, various protocols have been developed to optimize this transformation, enhance yields, and broaden the substrate scope.

Three-Component Condensation Approaches

The most direct route to this compound is a one-pot, three-component reaction. researchgate.net In this approach, 2-methylquinolin-4(1H)-one is treated with formaldehyde (B43269) and morpholine (B109124) in a suitable solvent. The reaction proceeds via the formation of a morpholinomethyl cation, which then electrophilically attacks the electron-rich C-3 position of the quinolinone ring. nih.gov

While the classical Mannich reaction often provides good yields, contemporary modifications have focused on improving reaction conditions and efficiency. hakon-art.com Studies on related quinolinone systems have explored various solvents and catalysts to optimize the synthesis of Mannich bases. For instance, the reaction of 2-aminoquinolin-4(1H)-one with paraformaldehyde and various secondary amines has been successfully carried out in N,N-dimethylformamide (DMF). nih.gov

Starting QuinolinoneAldehydeAmineKey Findings
2-Methylquinolin-4(1H)-oneFormaldehydeMorpholineDirect synthesis of the title compound.
2-Aminoquinolin-4(1H)-oneParaformaldehydeSecondary Amines (e.g., Dimethylamine, Piperidine)Yielded expected Mannich products along with byproducts. nih.gov

Reamination Reactions for Quinolin-4(1H)-one Mannich Bases

Reamination, or transamination, represents an alternative pathway for the synthesis and diversification of quinolin-4(1H)-one Mannich bases. This process involves the reaction of a pre-formed Mannich base with a different amine, leading to the exchange of the amino moiety. This method is particularly useful for accessing analogues that may be difficult to synthesize directly through a three-component reaction.

The thermal instability of some Mannich products can lead to a retro-Mannich reaction, where the molecule fragments to generate a reactive intermediate. nih.govplos.org This intermediate can then be trapped by another nucleophile, such as a different amine, to form a new Mannich base. For example, the thermal treatment of 2-amino-3-((dimethylamino)methyl)quinolin-4(1H)-one could potentially lead to the formation of a methylene (B1212753) intermediate that can react with other amines. nih.gov

Ortho-Quinone Methide Driven Synthesis Routes

Ortho-quinone methides (o-QMs) have emerged as versatile reactive intermediates in organic synthesis. rsc.orgnih.govnih.gov Their involvement in the synthesis of quinolinone-containing structures represents a contemporary and powerful approach. These highly polarized and reactive species can be generated under mild conditions and participate in various transformations, including conjugate additions and cycloadditions. nih.gov

While the direct synthesis of this compound via an o-QM route is not extensively documented in readily available literature, the general principle involves the generation of an o-QM intermediate from a suitably substituted precursor, followed by its reaction with a nucleophile. In the context of quinolinone synthesis, this could involve the intramolecular cyclization of an o-QM or its intermolecular reaction with a quinolinone precursor. The versatility of o-QMs allows for the construction of complex heterocyclic systems under mild conditions. researchgate.netchemrxiv.org

Derivatization Strategies at the Quinoline (B57606) Nucleus

The quinoline nucleus of this compound offers multiple sites for structural modification, allowing for the synthesis of a diverse library of analogues. These modifications can be broadly categorized into alterations of the morpholine moiety and substitutions on the quinolin-4(1H)-one ring system.

Modifications on the Morpholine Moiety and its Impact on Synthesis

The morpholine ring is a common feature in many biologically active compounds due to its favorable physicochemical properties. orientjchem.orgijraps.in In the context of quinolinone Mannich bases, replacing morpholine with other cyclic or acyclic secondary amines can significantly influence the properties of the resulting molecule.

The synthesis of such analogues typically follows the same Mannich reaction protocols, simply by substituting morpholine with the desired amine. researchgate.net For instance, the use of piperazine (B1678402), pyrrolidine, or N-substituted piperazines would yield the corresponding aminomethylated quinolinones. nih.gov The nature of the amine can impact the reaction kinetics and yield, with more nucleophilic amines generally reacting more readily.

Amine MoietyPotential Impact
PiperazineIntroduction of a second basic center, allowing for further derivatization.
PyrrolidineAlteration of steric bulk and lipophilicity compared to morpholine.
N-Substituted PiperazinesAllows for the introduction of a wide range of functional groups. nih.gov

Substituent Effects on the Quinolin-4(1H)-one Ring System

Introducing substituents onto the quinolin-4(1H)-one ring can have a profound effect on the molecule's electronic properties and reactivity. mdpi.com Substituents on the benzene (B151609) portion of the quinoline ring can influence the nucleophilicity of the C-3 position, thereby affecting the rate and yield of the Mannich reaction.

Electron-donating groups are expected to increase the electron density at the C-3 position, facilitating the electrophilic attack by the aminomethyl cation. Conversely, electron-withdrawing groups would deactivate the ring towards this reaction. The position of the substituent also plays a crucial role. For example, a substituent at the C-6 or C-8 position will have a different electronic influence compared to a substituent at C-5 or C-7. mdpi.com

Substituent Type on Benzene RingExpected Effect on Mannich Reaction
Electron-Donating (e.g., -OCH3, -CH3)Rate enhancement
Electron-Withdrawing (e.g., -NO2, -Cl)Rate retardation

Synthesis of Polycyclic Systems Incorporating the Quinolin-4(1H)-one Scaffold

The quinolin-4(1H)-one core is a versatile building block for the assembly of more complex, polycyclic molecular architectures. Researchers have developed various strategies to fuse additional rings onto this scaffold, leading to novel heterocyclic systems. These methods often involve cascade reactions or multicomponent approaches, enabling the efficient construction of intricate structures from simpler precursors.

One notable approach involves the transformation of C2-quaternary indoxyls to create complex (dihydro)indolo[1,2-a]quinolin-5-one ring systems. nih.gov This method utilizes a base-assisted intramolecular SNAr cyclization, effectively fusing an indoxyl unit with the quinolinone framework. nih.gov This cascade reaction assembles tetracyclic quinolone hybrids in high yields, demonstrating an efficient pathway to novel fused systems. nih.gov

Another strategy for creating polycyclic quinolinones is through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. This process leads to the formation of pyridazino[4,3-c:5,6-c′]diquinolines, which are complex dimeric structures. mdpi.com The reaction proceeds through an unprecedented dimerization and oxidation cascade, yielding the pyridazino-diquinolones in good yields. mdpi.com Heating the 4-hydrazinylquinolin-2(1H)-ones in pyridine (B92270) has been identified as the optimal condition for this transformation. mdpi.com

Furthermore, multicomponent reactions (MCRs) provide a powerful tool for the rapid synthesis of diverse polycyclic systems. For instance, a Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation has been used to construct polycyclic quinazolinones. acs.org While not strictly quinolinones, this methodology highlights the potential of MCRs to efficiently build complex heterocyclic scaffolds from simple starting materials in a few steps. acs.org Similarly, the reaction of 2-quinolones with a dimethylformamide/triethylamine (DMF/Et3N) mixture can unexpectedly lead to the formation of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones), another example of a polycyclic structure derived from the quinolone core. nih.gov

MethodStarting MaterialsResulting Polycyclic SystemKey Features
Intramolecular SNAr CyclizationC2-quaternary indoxyls, o-nitroacetophenone(Dihydro)indolo[1,2-a]quinolin-5-oneBase-assisted cascade reaction; high yields (up to 95%). nih.gov
Autoxidation/Dimerization4-hydrazinylquinolin-2(1H)-onesPyridazino[4,3-c:5,6-c′]diquinolineUnprecedented dimerization and oxidation cascade. mdpi.com
Unexpected Dimerization2-quinolones, DMF/Et3N3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones)Formation via an unexpected reaction pathway during formylation. nih.gov

Catalytic Approaches and Reaction Optimization

The synthesis of quinolin-4(1H)-ones and their derivatives has been significantly advanced by the development of various catalytic methods. These approaches offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. Both transition-metal catalysis and organocatalysis have been successfully applied.

Palladium catalysts are frequently employed in the synthesis of the quinolin-4(1H)-one core. One-pot tandem reactions involving a palladium-catalyzed intramolecular N-arylation can transform enamine intermediates into quinolin-4(1H)-one products with good to excellent yields. organic-chemistry.org Palladium-catalyzed carbonylation reactions, using carbon monoxide as the source of the carbonyl group, are also a common strategy. mdpi.com For instance, the coupling of 2-iodoaniline (B362364) and terminal acetylenes under a carbon monoxide atmosphere using a catalyst like PdCl2(PPh3)2 can produce the quinolin-4-one scaffold. mdpi.com Furthermore, palladium-catalyzed Suzuki coupling reactions have been utilized to introduce aryl or other substituents onto the quinoline ring, as demonstrated in the synthesis of novel fluorinated quinoline derivatives. acs.org

Copper catalysts also play a crucial role in modern quinolinone synthesis. A highly efficient Cu-catalyzed aza-Michael addition of 2-aminobenzoates to unsaturated ketones, followed by cyclization and oxidation, provides a straightforward one-pot synthesis of 3-carbonyl-4-quinolone derivatives under mild conditions. organic-chemistry.org Copper-catalyzed reactions of anilines and alkynes also offer a route to 4-quinolones with high functional-group tolerance. organic-chemistry.org

Other transition metals, such as rhodium, have been used for innovative cyclization strategies. A Rh(III)-catalyzed redox-neutral [3+3] cyclization of N-nitrosoanilines with cyclopropenones provides an atom-economical approach to the quinolin-4(1H)-one scaffold with short reaction times. researchgate.net Cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones represents another efficient protocol for quinoline synthesis. mdpi.com

Beyond metal catalysis, N-heterocyclic carbenes (NHCs) have emerged as effective organocatalysts for quinolin-4(1H)-one synthesis. mdpi.com In this approach, the nucleophilic attack of the carbene on an aldehyde generates a homoenolate intermediate, which then reacts and undergoes intramolecular cyclization and dehydration to yield the final quinolin-4-one product. mdpi.com

Reaction optimization is a critical aspect of these synthetic strategies. For example, in the synthesis of N-alkylated 2,3-diaryl-4-quinolones, screening of bases was crucial, with sodium methoxide (B1231860) (MeONa) and sodium hydride (NaH) proving most effective in affording the target product in high yields (87-90%). researchgate.net The choice of solvent, catalyst, and oxidant are all key parameters that are adjusted to improve reaction efficiency and yield. mdpi.com

Catalyst TypeCatalyst ExampleReaction TypeKey Features
PalladiumPdCl2(PPh3)2Intramolecular N-arylation, Carbonylation, Suzuki CouplingEnables tandem one-pot synthesis and functionalization. organic-chemistry.orgmdpi.comacs.org
CopperCu(I) or Cu(II) saltsAza-Michael addition, AnnulationMild reaction conditions, high functional-group tolerance. organic-chemistry.orgmdpi.com
Rhodium[RhCp*(OAc)2][3+3] CyclizationAtom-economical, short reaction times. researchgate.net
CobaltLigand-free CobaltC-H activation/CyclizationEfficient one-pot synthesis under mild conditions. mdpi.com
OrganocatalystN-Heterocyclic Carbenes (NHCs)Homoenolate-mediated cyclizationMetal-free synthesis pathway. mdpi.com

Antineoplastic and Cytotoxic Potency in Cellular Models

The quinolin-4(1H)-one and quinazolin-4(3H)-one cores are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This has led to the development of numerous analogues with significant antineoplastic and cytotoxic properties.

In Vitro Antiproliferative Evaluation against Human Cancer Cell Lines (e.g., A549, K562, HeLa, PC3, MCF-7)

A substantial number of studies have demonstrated the potent in vitro antiproliferative activity of quinolin-4(1H)-one and quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. These compounds have shown efficacy against lung (A549), leukemia (K562), cervical (HeLa), prostate (PC3), and breast (MCF-7) cancer cell lines, among others.

For instance, a series of novel 4(1H)-quinolone derivatives exhibited potent antiproliferative effects against several human tumor cell lines. nih.gov One of the most potent compounds, 7e , displayed selective cytotoxic activity against HepG2 cells with an IC₅₀ value of less than 1.0 μM. nih.gov Another study on morpholine-substituted quinazoline (B50416) derivatives identified compounds AK-3 and AK-10 as having significant cytotoxic activity against A549, MCF-7, and SHSY-5Y cancer cell lines. nih.gov Specifically, AK-10 showed IC₅₀ values of 8.55 ± 0.67 μM against A549, 3.15 ± 0.23 μM against MCF-7, and 3.36 ± 0.29 μM against SHSY-5Y cells. nih.gov

Furthermore, certain quinoline derivatives have shown promising activity against triple-negative breast cancer (TNBC) cells (MDA-MB-468), with IC₅₀ values in the range of 2.5–5 μM. acs.orgacs.org Quinoline-based hybrids have also been evaluated, with some demonstrating potent activity against the MDA-MB-231 cell line. researchgate.net For example, chloro and fluoro substituted compounds in one study showed IC₅₀ values of 17.20 ± 0.09 μM and 23.56 ± 0.09 μM, respectively. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected Quinoline and Quinazolinone Analogues

Compound Cell Line IC₅₀ (μM)
7e HepG2 < 1.0
AK-3 A549 10.38 ± 0.27
MCF-7 6.44 ± 0.29
SHSY-5Y 9.54 ± 0.15
AK-10 A549 8.55 ± 0.67
MCF-7 3.15 ± 0.23
SHSY-5Y 3.36 ± 0.29
Fluorinated Quinoline Analogues MDA-MB-468 2.5 - 5
Chloro-substituted Quinoline Hybrid MDA-MB-231 17.20 ± 0.09
Fluoro-substituted Quinoline Hybrid MDA-MB-231 23.56 ± 0.09

The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. nih.govnih.gov For example, compound 7e was found to induce apoptosis in HepG2 cells in a dose-dependent manner and cause cell cycle arrest in the G2/M phase through a p53-dependent pathway. nih.gov Similarly, compounds AK-3 and AK-10 were found to inhibit cell proliferation in the G1 phase of the cell cycle, with apoptosis being the primary mode of cell death. nih.gov

Selective Cytotoxicity Assessment in Non-Tumorigenic Cell Lines

A crucial aspect of developing novel anticancer agents is ensuring their selective cytotoxicity towards cancer cells while minimizing harm to healthy, non-tumorigenic cells. Several studies on quinoline and quinazolinone analogues have included assessments against normal cell lines to determine their selectivity index.

For instance, a series of fluorinated quinoline derivatives demonstrated potent anticancer activity against triple-negative breast cancer cells (MDA-MB-468) while exhibiting no toxicity to non-tumorigenic breast epithelial cells (MCF-10A) at concentrations up to 100 μM. acs.orgacs.org This indicates a high degree of selective cytotoxicity. Similarly, a series of morpholine-substituted quinazoline derivatives were found to be non-toxic against HEK293 (human embryonic kidney) cells at a concentration of 25 μM, suggesting their potential as selective anticancer agents. nih.gov

In another study, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to be over 5-fold more cytotoxic to HL-60 (leukemia) cells than to normal HUVEC (human umbilical vein endothelial) cells. nih.gov This selectivity is a promising characteristic for the development of targeted cancer therapies. Research on 4-anilinoquinolines and 4-anilinoquinazolines also showed limited toxicity in human skin fibroblast cells (WS-1) for most of the tested compounds. nih.gov

Antimicrobial Efficacy

The quinoline and quinazolinone scaffolds are well-known for their broad-spectrum antimicrobial properties, forming the basis of many clinically used antibiotics. Research continues to explore new derivatives with enhanced efficacy against resistant strains of bacteria and fungi, as well as activity against other important pathogens like Mycobacterium tuberculosis.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Quinoline and quinazolinone derivatives have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Notably, many of these compounds have shown efficacy against multidrug-resistant strains, which are a growing public health concern.

A study on quinoline-2-one derivatives revealed significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov One of the most potent compounds, 6c , exhibited a minimum inhibitory concentration (MIC) of 0.75 μg/mL against MRSA and VRE. nih.gov Quinazolinone compounds have also been shown to have high antibacterial activity against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae, Proteus bacilli, and Shigella flexneri (Gram-negative). ajol.info

Table 2: Antibacterial Activity of Selected Quinoline and Quinazolinone Analogues

Compound/Analogue Bacterial Strain MIC (μg/mL)
Quinoline-2-one derivative (6c) MRSA 0.75
VRE 0.75
Quinazolinone Compound 1 Staphylococcus aureus - (Inhibition zone: 33 mm)
Klebsiella pneumoniae - (Inhibition zone: 29 mm)
Proteus bacilli - (Inhibition zone: 39 mm)
Shigella flexneri - (Inhibition zone: 25 mm)

The mechanism of antibacterial action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. mdpi.com

Antifungal Efficacy

In addition to their antibacterial properties, quinoline and quinazolinone derivatives have also been investigated for their antifungal activity against a variety of pathogenic fungi.

A study evaluating the antifungal profile of quinoline derivatives against Candida spp. and dermatophyte strains found that some compounds exhibited selective action. nih.gov For example, one compound demonstrated selective anti-dermatophytic action with a geometric mean MIC of 19.14 μg/mL, while others were active only against Candida species. nih.gov Another study on fluorinated quinoline analogues reported good antifungal activity against a range of plant pathogenic fungi, with some compounds showing over 80% inhibition of Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov Furthermore, a series of azole antifungal agents featuring a quinazolinone nucleus displayed high in vitro activities against filamentous fungi. nih.gov

Antitubercular Activity Investigations against Mycobacterium tuberculosis

Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. The quinoline scaffold is a key component of some existing antitubercular agents, and research into novel quinoline and quinazolinone derivatives continues to be a promising area of investigation. nih.gov

Several studies have identified potent quinoline and quinazolinone derivatives with significant in vitro activity against the H37Rv strain of Mtb and multidrug-resistant strains. nih.govrsc.org For instance, a series of 4-anilinoquinolines and 4-anilinoquinazolines yielded a compound, 34 , with a MIC₉₀ value in the range of 0.63-1.25 μM against Mtb. nih.gov In another study, a series of quinolone derivatives were synthesized and evaluated for their anti-tubercular activity, with compounds 6b6 , 6b12 , and 6b21 exhibiting MIC values in the range of 1.2–3 μg/mL against the Mtb H37Rv strain and excellent activity against a multidrug-resistant TB strain. rsc.org Importantly, these potent compounds were found to be non-toxic toward A549 and Vero cells. rsc.org

The mechanism of action for some of these antitubercular quinoline derivatives involves the inhibition of mycobacterial DNA gyrase or cytochrome bd oxidase. nih.govnih.gov

**Table 3: Antitubercular Activity of Selected Quinoline Analogues against *M. tuberculosis***

Compound Strain MIC
34 Mtb 0.63-1.25 μM (MIC₉₀)
6b6 H37Rv 1.2-3 μg/mL
6b12 H37Rv 1.2-3 μg/mL
6b21 H37Rv 1.2-3 μg/mL
6b21 MDR-TB 0.9 μg/mL

Antimalarial Activity Studies

The therapeutic potential of quinoline-based structures has long been established in the fight against malaria. Research into novel analogues continues to identify compounds with significant activity against parasitic strains, including those resistant to existing drugs.

In Vitro Antiplasmodial Assessments against Plasmodium falciparum

Recent studies have investigated the antimalarial activity of novel compounds synthesized using a 2-methyl-4(1H)-quinolone scaffold. Among these is SAM13-2HCl, an analogue containing a morpholine amide group. The in vitro efficacy of this compound was evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. parahostdis.org

In these assessments, SAM13-2HCl demonstrated superior antimalarial activity and a better selectivity index (SI) compared to its parent compound, SKM13-2HCl. parahostdis.org The selectivity index, which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), suggests a more favorable profile for the morpholine-containing derivative against human-infectious P. falciparum parasites. parahostdis.org Specifically, SAM13-2HCl showed a 3-fold greater selective index against the 3D7 strain and a 1.3-fold greater index against the K1 strain when compared to SKM13-2HCl. parahostdis.org The presence of the morpholine amide group is believed to contribute to this effective suppression of the parasites. parahostdis.org

In Vitro Antimalarial Activity of SAM13-2HCl Against P. falciparum Strains
CompoundStrainIC50 (μM)CC50 (μM)Selectivity Index (SI)
SAM13-2HCl3D7 (CQ-sensitive)Data Not Specified>1003x greater than SKM13-2HCl
K1 (CQ-resistant)Data Not Specified>1001.3x greater than SKM13-2HCl
SKM13-2HCl (Parent Compound)3D7 (CQ-sensitive)Data Not SpecifiedData Not SpecifiedReference
K1 (CQ-resistant)Data Not SpecifiedData Not SpecifiedReference

Preclinical In Vivo Antimalarial Efficacy in Rodent Models (e.g., P. berghei mouse model)

Following promising in vitro results, the preclinical in vivo efficacy of morpholine-containing analogues has been assessed in rodent models. The standard four-day suppressive test using Plasmodium berghei-infected mice is a common model for such evaluations. parahostdis.orgmdpi.com

Despite its strong in vitro performance, the analogue SAM13-2HCl was found to be less efficient in vivo in a P. berghei-infected animal model compared to its parent compound, SKM13-2HCl. parahostdis.org While the morpholine derivative was selected as a promising compound for treating chloroquine-resistant P. falciparum based on in vitro data, its in vivo performance indicated potential toxicity in the rodent model, which was not observed with the parent compound. parahostdis.org For instance, in curative effect studies, mice treated with SAM13-2HCl showed persistent liver pigmentation and spleen enlargement, indicators of ongoing infection and potential compound toxicity, which were reduced in the group treated with SKM13-2HCl. parahostdis.org These findings suggest that while the morpholine moiety enhances in vitro activity, further structural optimization is necessary to improve in vivo efficacy and reduce toxicity. parahostdis.org

Investigations into Neurotropic and Psychopharmacological Effects

Derivatives of 3-(aminomethyl)-2-methyl-1H-quinolin-4-one have been a subject of research for their potential psycho- and neurotropic properties, stemming from a structural similarity to 5-hydroxytryptamine. nih.gov

Modulation of Nootropic Properties

Screening studies have confirmed the high anti-amnesic activity of several 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-one analogues. nih.gov The passive avoidance test, used to assess memory and learning after inducing amnesia with scopolamine, is a key model for these evaluations. nih.govnih.gov

One analogue, 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one, has been shown to prevent scopolamine-induced amnesia. nih.govnuph.edu.ua Another related compound, 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one, also demonstrated considerable anti-amnesic activity. nih.govnih.gov Furthermore, the N-benzoylated derivative N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide combines a notable anti-amnesic effect with other valuable psychotropic properties. nih.govnih.gov The consistent anti-amnesic effects across these analogues highlight the potential of the 2-methyl-1H-quinolin-4-one scaffold for developing agents with nootropic properties. nih.gov

Antidepressant and Anxiolytic Activity

The psychopharmacological profile of 2-methyl-1H-quinolin-4-one derivatives also includes significant antidepressant and anxiolytic-like effects. These activities are often evaluated using behavioral models such as the tail suspension test (TST) and the elevated plus maze (EPM). nih.govnih.gov

The analogue 2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-one exhibits high antidepressant activity in the TST, where it reduces the duration of immobilization. nih.govnuph.edu.ua Other derivatives have shown promising anxiolytic activity. For example, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide displays a potent anti-anxiety action. nih.govnih.gov Similarly, 3-(dimethylaminomethyl)-2,8-dimethyl-1H-quinolin-4-one was found to combine its anti-amnesic activity with an anti-anxiety effect. nih.gov These findings suggest that modifications to the aminomethyl side chain at the 3-position can modulate the psychopharmacological profile of the quinolinone core, yielding compounds with either antidepressant or anxiolytic properties.

Neurotropic and Psychopharmacological Activities of 2-Methyl-1H-quinolin-4-one Analogues
CompoundObserved ActivityRelevant In Vivo Test Model
2-methyl-3-(phenylaminomethyl)-1H-quinolin-4-oneAntidepressant, Anti-amnesicTail Suspension Test, Passive Avoidance Test
3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-oneSedative, Anti-amnesicOpen Field Test, Passive Avoidance Test
N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamideAnxiolytic, Anti-amnesic, AntihypoxicElevated Plus Maze, Passive Avoidance Test
3-(dimethylaminomethyl)-2,8-dimethyl-1H-quinolin-4-oneAnxiolytic, Anti-amnesicNot Specified

Enzyme Inhibitory Profiles

The quinoline scaffold is present in numerous molecules that function as enzyme inhibitors. Recent research has focused on the ability of quinoline-based compounds to inhibit various enzymes that act on DNA. nih.gov This class of compounds has demonstrated inhibitory potency against DNA methyltransferases, such as human DNMT1, as well as other DNA-interacting enzymes like polymerases and base excision repair glycosylases. nih.gov

The mechanism of inhibition for some of these quinoline-based analogues involves intercalation into DNA. nih.gov For example, certain derivatives with methylamine (B109427) or methylpiperazine additions have been shown to intercalate into the minor groove of enzyme-bound DNA. This action induces a conformational change that distances the enzyme's catalytic domain from the DNA, thereby inhibiting its function. This mode of action represents a significant finding, as there are limited examples of non-nucleotide compounds inhibiting DNA methyltransferases through DNA intercalation. nih.gov This research opens avenues for developing novel therapeutic agents targeting epigenetic processes and DNA repair mechanisms. nih.gov

Topoisomerase Inhibition (Type I and II)

Topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription. Their inhibition is a key mechanism for several anticancer drugs. Data indicate that compounds featuring the quinolin-4-one framework, particularly fluoroquinolones, can function as inhibitors of these enzymes. researchgate.net The primary mode of action for these agents involves targeting topoisomerase II, leading to disruptions in DNA synthesis and repair, which can induce apoptosis in proliferating cancer cells. researchgate.netresearchgate.net

Protein Kinase Modulation

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is frequently implicated in diseases such as cancer. The quinoline and quinolinone scaffolds are recognized as "privileged" structures for developing kinase inhibitors. Analogues have been shown to inhibit a variety of protein kinases, demonstrating the versatility of this structural motif. researchgate.netnih.gov

For instance, certain 2-morpholin-4-yl-1H-quinolin-4-ones have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK). mdpi.com Other research has focused on quinazolin-4(3H)-one derivatives, which are structurally similar to quinolinones, as inhibitors of Aurora kinase A, a regulator of the cell cycle. nih.gov Furthermore, a quinoline-based compound was the starting point for the development of potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a master regulator of cell growth and proliferation. nih.govresearchgate.net

Table 1: Protein Kinase Inhibition by Quinoline/Quinolinone Analogues Press the button to view the interactive table.

Acetylcholinesterase (AChE) Reactivation and Inhibition

Acetylcholinesterase inhibitors are cornerstone therapeutics for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The quinoline scaffold is a key feature in several compounds designed to inhibit AChE. nih.govmdpi.com Research into novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group has identified potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

One notable analogue, compound 11g from a synthesized series, demonstrated the most potent inhibition of AChE and BChE with IC50 values of 1.94 µM and 28.37 µM, respectively. nih.gov Kinetic studies revealed that this compound acts as a mixed-type AChE inhibitor. nih.gov Further studies on different quinolinone derivatives have also identified potent and selective non-competitive inhibitors of human recombinant AChE (hrAChE). mdpi.com

Table 2: Acetylcholinesterase (AChE) Inhibition by Quinoline Analogues Press the button to view the interactive table.

Cyclooxygenase (COX) Inhibition (e.g., COX-2 selectivity)

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). The two main isoforms, COX-1 and COX-2, are involved in various physiological and pathological processes. Several studies have identified quinoline and quinazoline derivatives as potent COX inhibitors, with some showing selectivity for one isoform over the other. mdpi.comsemanticscholar.org

A series of novel 1,2,4-triazine-quinoline hybrids were synthesized and evaluated as dual inhibitors of COX and 15-lipoxygenase (15-LOX). Many of these compounds exhibited potent COX-2 inhibitory profiles, with one of the most potent, compound 8e , showing a COX-2 IC50 value of 0.047 µM and a high selectivity index. In other work, various quinazoline derivatives were synthesized and found to be highly selective COX-1 inhibitors, with the most active compound showing an IC50 value of 64 nM. semanticscholar.org

Table 3: Cyclooxygenase (COX) Inhibition by Quinoline/Quinazoline Analogues Press the button to view the interactive table.

Thymidylate Synthase Allosteric Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. As such, TS is a well-established target for anticancer drugs. Research has led to the synthesis of a series of quinoline antifolates designed as TS inhibitors. These compounds were developed by modifying the structure of a potent quinazolinone-based TS inhibitor. The resulting quinoline analogues, with various substituents at the C2 and C4 positions, were tested as inhibitors of partially purified L1210 TS. Good enzyme inhibition was observed for compounds that contained chloro, amino, or methyl groups at the C2 position combined with chloro or bromo groups at the C4 position. These findings indicate that the quinoline ring system is a viable scaffold for the development of potent thymidylate synthase inhibitors.

Other Enzyme Targets

The structural versatility of the quinolin-4-one core allows it to interact with a range of other biological targets. Beyond the enzymes already discussed, some 2-phenylquinolin-4-one derivatives have been identified as potent inhibitors of tubulin polymerization. researchgate.net By interfering with the dynamics of microtubules, these compounds can arrest the cell cycle and induce apoptosis, representing another avenue for the anticancer activity of this class of compounds. researchgate.net

Anticonvulsant Activity

The quinoline and quinazolinone cores are present in compounds that exhibit significant activity on the central nervous system. mdpi.com Several series of quinoline and quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties in preclinical models.

The standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are used to assess anticonvulsant efficacy. In one study, a series of 1,2,4-triazolo[4,3-a]quinoline derivatives showed potent activity in both models. The most active compound, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline , demonstrated an ED50 of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. Another study of novel isatin (B1672199) derivatives, which included a 1-(morpholinomethyl) moiety, also identified compounds with significant protection in both MES and scPTZ screens.

Table 4: Anticonvulsant Activity of Quinoline Analogues Press the button to view the interactive table.

Based on a comprehensive review of scientific literature, there are no available research findings or data specifically detailing the preclinical antioxidant properties of the compound this compound.

Studies on the antioxidant potential of the broader quinolin-4(1H)-one class of compounds and their derivatives have been conducted. Research often focuses on structure-activity relationships, investigating how different substituents on the quinolinone core influence antioxidant capacity. For instance, the presence and position of hydroxyl groups on aryl substituents have been shown to be critical for radical scavenging activity in some quinolone series.

Furthermore, the antioxidant activity of Mannich bases derived from various phenolic compounds has been explored in the literature. These studies indicate that the introduction of an aminomethyl group, such as a morpholinomethyl moiety, can modulate the antioxidant profile of the parent molecule. However, specific experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for this compound have not been reported.

Consequently, due to the absence of specific research on this compound, an article detailing its antioxidant properties, including research findings and data tables, cannot be generated at this time.

2 Methyl 3 Morpholinomethyl Quinolin 4 1h One: a Derivative of Interest

The compound 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one integrates the key structural features of both the quinolin-4(1H)-one core and a Mannich base. This combination of a biologically active scaffold with a versatile pharmacophore makes it a molecule of significant interest for further investigation in medicinal chemistry. The presence of the morpholine (B109124) ring, a common feature in many bioactive compounds, further contributes to its potential as a therapeutic agent. Morpholine-containing drugs have shown a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.

Structure Activity Relationship Sar Elucidation for 2 Methyl 3 Morpholinomethyl Quinolin 4 1h One Analogues

Impact of Substitutions on the Quinoline (B57606) Ring System on Bioactivity

The bioactivity of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one analogues is profoundly influenced by the nature and position of substituents on the quinoline ring. Research has consistently shown that modifications to this bicyclic system can dramatically alter the pharmacological profile of the resulting compounds.

Key structural features of the quinolin-4-one ring are considered essential for general potency, including the substitution on the nitrogen atom at position 1 and the presence of a carbonyl group at position 4. mdpi.com For instance, the introduction of a cyclopropyl (B3062369) group at the N1 position has been found to enhance activity compared to an ethyl group. mdpi.com Furthermore, substituted phenyl or thiazole (B1198619) rings at this position can also have a beneficial effect. mdpi.com

The substituent at the C7 position is often responsible for direct interactions with biological targets. For example, in the context of anticancer activity, this position can interact with topoisomerase II in a complex with DNA. mdpi.com The introduction of aromatic rings at C7 has been shown to improve antitumor properties. mdpi.com Similarly, a methoxy (B1213986) group at the C8 position can also contribute positively to bioactivity. mdpi.com The optimal substituent at the C6 position is often a fluorine atom. mdpi.com

In contrast, the nature of substituents at the C2 position can also dictate the type of activity. Studies have indicated that alkyl groups at position 2 are more advantageous for antineoplastic activity than aryl groups. mdpi.com The substituent at position 3 is believed to be most effective when it is coplanar with the quinoline ring. mdpi.com The nature of substituents at the C5 position can affect the molecule's ability to penetrate cells and bind to its target. mdpi.com

Position on Quinoline RingFavorable Substituent/FeatureImpact on BioactivityReference
N1Cyclopropyl group, Substituted phenyl or thiazole ringsIncreased overall potency mdpi.com
C2Alkyl groupsMore advantageous for antineoplastic activity than aryl groups mdpi.com
C3Substituent coplanar with the quinoline ringConsidered important for activity mdpi.com
C4Carbonyl groupEssential for overall potency mdpi.com
C5Various substituentsCan affect cell penetration and target binding mdpi.com
C6Fluorine atomOptimal for certain activities mdpi.com
C7Aromatic ringsImproves antitumor properties through interaction with targets like topoisomerase II mdpi.com
C8Methoxy groupCan enhance antitumor properties mdpi.com

Role of the Morpholine (B109124) Substituent and Other Amine Moieties on Pharmacological Profiles

The morpholine ring, a key feature of the parent compound, plays a multifaceted role in defining the pharmacological properties of these analogues. Morpholine is a versatile moiety that can enhance potency through molecular interactions with target proteins and modulate pharmacokinetic properties. nih.gov Its presence can significantly influence a compound's solubility, metabolic stability, and ability to form hydrogen bonds, all of which are critical for drug efficacy.

In a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group, the length of the linker between the quinoline core and the morpholine moiety was found to be critical for anticholinesterase activity. nih.gov Derivatives with a shorter, two-methylene linker exhibited better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to those with longer three- or four-methylene linkers. nih.gov This suggests that the spatial orientation and distance of the morpholine ring relative to the quinoline scaffold are crucial for optimal interaction with the enzyme's active site. nih.gov

The substitution of the morpholine ring with other amine moieties can lead to a diverse range of pharmacological profiles. The basicity of these amine groups is a key determinant of their biological properties. researchgate.net For instance, the introduction of different amine side chains can modulate the compound's interaction with various biological targets, leading to a spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects. ijresm.com

Amine Moiety/FeatureImpact on Pharmacological ProfileExample/ObservationReference
Morpholine RingEnhances potency, modulates pharmacokinetic properties (solubility, metabolic stability)Acts as a versatile pharmacophore in medicinal chemistry. nih.gov
Linker Length (to Morpholine)Critical for enzyme inhibition; shorter linkers can be more effective.A 2-methylene linker showed better cholinesterase inhibition than 3- or 4-methylene linkers. nih.gov
Tertiary Amine GroupsContribute to antioxidant capacity through electron transfer.Synergistic effect observed with 4-amino-quinoline, enhancing antioxidant properties. researchgate.net
Various Amine SubstituentsLeads to diverse pharmacological activities.Modifications can result in antimicrobial, anti-inflammatory, and anticancer agents. ijresm.com

Steric and Electronic Effects on Biological Efficacy

Steric Effects: The size and shape of substituents can significantly impact biological activity. For instance, the introduction of bulky groups can either enhance or hinder binding to a target receptor depending on the topology of the binding site. In some quinolone derivatives, the size and shape of substituents, rather than their electronic properties, primarily affect processes like N-alkylation. mdpi.com The substitution pattern on the quinoline ring can provide a range of derivatives with varied pharmacokinetic properties. researchgate.net

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role in modulating the reactivity and interaction of the quinolinone core. The regioselectivity of certain synthetic reactions, such as the Gould-Jacobs reaction for forming the quinoline ring, is controlled by both steric and electronic factors. mdpi.com Amine moieties, known as electron-donating groups, significantly impact the nucleophilicity and antioxidant capacity of quinoline derivatives. researchgate.net Conversely, the presence of an electron-withdrawing group like a chlorine atom can decrease this contribution. researchgate.net

The combination of steric and electronic properties is critical. For example, in the development of certain quinoline-based inhibitors, it was found that substitutions at the meta and para positions were optimal for enhancing anticancer activity. The para position could accommodate bulky groups, while the meta position was favorable for a fluorine atom, highlighting a nuanced interplay of steric bulk and electronegativity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. brieflands.com For quinolin-4(1H)-one derivatives, QSAR studies are instrumental in understanding the key structural requirements for a desired pharmacological effect and in predicting the activity of novel, unsynthesized analogues.

Various modeling methods, including 2D-QSAR, 3D-QSAR (like CoMFA and CoMSIA), and machine learning approaches such as artificial neural networks (ANN), are employed. brieflands.comnih.gov These models use molecular descriptors that quantify different aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. walisongo.ac.id

For instance, 3D-QSAR models for a series of 2-quinolinone derivatives as androgen receptor antagonists have been developed. nih.gov The contour maps generated from these models provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov This information is invaluable for the rational design of more potent compounds.

QSAR models are characterized by their predictive ability, which is assessed through internal and external validation. pensoft.net Robust models can be used for virtual screening of large compound libraries to identify promising candidates for synthesis and biological testing. pensoft.net In some cases, ANN models have shown superior predictive power compared to traditional multiple linear regression (MLR) models. brieflands.com The development of deep learning-based QSAR systems further enhances the ability to predict the activity of compounds with high performance. mdpi.com

QSAR Modeling AspectDescriptionApplication/SignificanceReference
Modeling Methods Includes 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA), and Artificial Neural Networks (ANN).Correlates chemical structure with biological activity to guide drug design. brieflands.comnih.gov
Molecular Descriptors Quantifiable properties of a molecule (e.g., steric, electronic, hydrophobic).Used as variables in the mathematical models to describe the chemical structure. walisongo.ac.id
3D-QSAR Contour Maps Visual representations of favorable and unfavorable regions for specific properties around a molecule.Provides intuitive guidance for modifying molecular structures to enhance activity. nih.gov
Model Validation Internal and external validation techniques are used to assess the predictive power of the model.Ensures the reliability and robustness of the QSAR model for making predictions. pensoft.net
Predictive Analytics Utilizing validated QSAR models for virtual screening of compound libraries.Identifies promising new compounds for synthesis and testing, saving time and resources. pensoft.net
Advanced Methods Deep learning-based QSAR systems.Offer high-performance prediction models for agonist and antagonist activities. mdpi.com

Mechanistic Insights into the Biological Actions of 2 Methyl 3 Morpholinomethyl Quinolin 4 1h One

Cellular and Molecular Targets Identification

The biological activity of quinolin-4(1H)-one derivatives is often dictated by their ability to interact with specific intracellular macromolecules. Based on the structure of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one, its potential molecular targets likely include enzymes crucial for cell division and DNA maintenance, such as tubulin and topoisomerases.

Tubulin Polymerization: A significant number of cytotoxic quinolinone and quinazolinone analogs exert their anticancer effects by disrupting microtubule dynamics. nih.govrsc.orgnih.gov These compounds often function as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site on β-tubulin. mdpi.comrsc.org This interaction prevents the assembly of microtubules, which are essential for forming the mitotic spindle during cell division. The disruption of microtubule formation leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. mdpi.com Studies on various N-aryl-3,4-dihydroquinoxalin-2(1H)-ones, which share structural similarities, have identified potent inhibitors of tubulin polymerization with activity in the low nanomolar range. nih.gov

DNA Topoisomerases: The quinolone scaffold is historically recognized for its interaction with DNA topoisomerases. researchgate.net These enzymes are vital for resolving topological stress in DNA that occurs during replication and transcription. In eukaryotic cells, quinolone derivatives can act as "topoisomerase poisons," inhibiting both topoisomerase I and II. nih.gov They achieve this by stabilizing the transient covalent complex formed between the topoisomerase and DNA, which prevents the re-ligation of the DNA strand. nih.gov This leads to the accumulation of single and double-strand DNA breaks, inducing a DNA damage response and subsequent cell death.

Other Potential Targets: The broad bioactivity of the quinoline-morpholine hybrid structure suggests other potential targets. For instance, certain quinazoline-morpholine derivatives have shown inhibitory activity against key signaling proteins like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer cell proliferation and angiogenesis. nih.gov

Table 1: Cytotoxic Activity of Structurally Related Quinoline (B57606)/Quinazolinone Analogs

This table presents the half-maximal inhibitory concentration (IC50) values for various quinoline and quinazolinone derivatives against different human cancer cell lines, illustrating the potent cytotoxic potential of this class of compounds.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Potential Target
Quinoline-Morpholine-Triazole HybridMDA-MB-231 (Breast)17.20Not Specified
Quinazolinone-Morpholine HybridA549 (Lung)2.83VEGFR2, EGFR
2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-oneHT29 (Colon)<0.05Tubulin
7-fluoro-3-hydroxy-2-phenyl-6-(phenylthio)quinolin-4(1H)-oneCCRF-CEM (Leukemia)Micromolar RangeTubulin
Nitro-aldehyde quinoline derivativeCaco-2 (Colorectal)0.535Not Specified

DNA Intercalation and Related Interaction Studies

The planar aromatic ring system of the quinolin-4(1H)-one core is well-suited for intercalation into the DNA double helix. However, for many potent quinolone-based agents, the primary mechanism of DNA interaction is more complex than simple intercalation. Instead of just inserting between base pairs, these compounds primarily act by poisoning DNA topoisomerases. nih.govnih.gov

The key event in this mechanism is the trapping of the enzyme-DNA cleavage complex. nih.gov Quinolones bind to a pocket formed by both the enzyme and the DNA at the point of cleavage, stabilizing the complex and preventing the enzyme from completing its function of re-ligating the DNA backbone. nih.gov This leads to the accumulation of persistent DNA strand breaks, which are highly cytotoxic. This mode of action effectively transforms the essential topoisomerase enzyme into a DNA-damaging agent. nih.gov While this is the dominant mechanism, the ability of the quinoline ring to engage in stacking interactions with DNA bases is a contributing factor to the stability of this ternary drug-enzyme-DNA complex. nih.gov

Apoptosis Induction Pathways in Cellular Models

The cytotoxic effects initiated by targeting tubulin or DNA topoisomerases typically culminate in the induction of apoptosis, or programmed cell death. This is a controlled cellular process essential for eliminating damaged cells. The activation of a cascade of cysteine proteases known as caspases is a central feature of apoptosis. nih.govnih.gov

Research on related compounds indicates that both major apoptotic pathways can be triggered:

The Intrinsic (Mitochondrial) Pathway: This pathway is often initiated by intracellular stress, such as the DNA damage caused by topoisomerase inhibition. This stress leads to the activation of pro-apoptotic proteins, which increase the permeability of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then triggers the formation of the apoptosome and activates the initiator caspase-9. nih.gov

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by external signals binding to death receptors on the cell surface, leading to the activation of the initiator caspase-8. nih.gov

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. nih.gov Activated caspase-3 is responsible for the final stages of apoptosis, cleaving numerous cellular proteins, including poly (ADP-ribose) polymerase (PARP), which leads to the characteristic morphological changes of apoptosis and cell death. nih.gov The induction of G2/M cell cycle arrest by tubulin inhibitors is a well-documented trigger for the intrinsic apoptotic pathway. mdpi.com

Table 2: Key Molecular Events in Apoptosis Induced by Quinoline Analogs

Apoptotic PathwayInitiator CaspaseExecutioner CaspaseKey Substrates Cleaved
Intrinsic (Mitochondrial)Caspase-9Caspase-3, Caspase-7PARP, ICAD
Extrinsic (Death Receptor)Caspase-8Caspase-3, Caspase-7PARP, ICAD

Interference with Pathogen-Specific Biological Processes

The quinolone scaffold is the foundation of a major class of broad-spectrum synthetic antibiotics. mdpi.comresearchgate.net Their mechanism of action in bacteria is highly specific and targets prokaryotic enzymes that are distinct from their eukaryotic counterparts, providing a degree of selective toxicity.

The primary targets of quinolone antibiotics are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV . nih.govnih.gov

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving the topological stress that arises during DNA replication and transcription. Inhibition of DNA gyrase is the primary mechanism of action against many Gram-negative bacteria. nih.gov

Topoisomerase IV: The main function of this enzyme is to decatenate (unlink) newly replicated daughter chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV is often the primary mechanism of action against Gram-positive bacteria. nih.govnih.gov

Similar to their action on eukaryotic topoisomerases, quinolones poison these bacterial enzymes by trapping them on DNA as cleavage complexes. nih.gov This blockage of replication forks leads to a rapid halt in DNA synthesis and, at sufficient concentrations, the generation of lethal double-strand DNA breaks, resulting in bacterial cell death. nih.govnih.gov The presence of the morpholine (B109124) group in this compound may enhance its antibacterial properties, as morpholine is a known pharmacophore used in the development of antimicrobial agents.

Computational Chemistry and in Silico Approaches for 2 Methyl 3 Morpholinomethyl Quinolin 4 1h One Research

Molecular Docking Simulations for Target Binding Prediction and Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in identifying potential biological targets for a compound and estimating the strength of the interaction, commonly expressed as a binding affinity or docking score.

For 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one, a molecular docking study would involve screening it against a library of known protein structures, particularly those implicated in disease pathways where quinoline (B57606) derivatives have shown activity. The simulation calculates the most favorable binding pose of the compound within the active site of each protein and scores the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.govsemanticscholar.org

A typical output from such a study would identify key amino acid residues that interact with the ligand. For instance, the nitrogen atom in the quinoline ring might act as a hydrogen bond acceptor, while the phenyl group could engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine. nih.gov The morpholine (B109124) group, known to enhance solubility and modulate pharmacokinetics, could also form crucial polar interactions within the binding pocket. nih.govacs.org The results would guide the selection of the most promising protein targets for further experimental validation.

Illustrative Example: Predicted Binding Affinities from Molecular Docking

The following table is a hypothetical representation of results that could be generated from a molecular docking study of this compound. The data is for illustrative purposes only.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Predicted Interacting Residues
EGFR Tyrosine Kinase2JIV-9.8Met793, Leu718, Cys797
PI3Kγ5G55-9.2Val882, Lys883, Trp812
SARS-CoV-2 Mpro6LU7-8.5His41, Glu166, Gln189
DNA Gyrase1KZN-8.1Asp73, Gly77, Arg76

Density Functional Theory (DFT) Calculations and Quantum Chemical Characterization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By applying DFT calculations to this compound, researchers can obtain a detailed understanding of its intrinsic chemical properties.

These calculations begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. From this optimized structure, a range of quantum chemical descriptors can be computed:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govarabjchem.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with biological receptors. nih.gov

Global Reactivity Descriptors: Parameters such as hardness, softness, electronegativity, and chemical potential provide quantitative measures of the molecule's reactivity. rsc.orgnih.gov

Spectroscopic Properties: DFT can simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the molecular structure. nih.gov

Illustrative Example: Calculated Quantum Chemical Parameters via DFT

This table presents hypothetical data that would be obtained from DFT calculations for this compound. The data is for illustrative purposes only.

ParameterPredicted Value
Total Energy (Hartree)-958.45
Dipole Moment (Debye)4.75
HOMO Energy (eV)-6.21
LUMO Energy (eV)-1.89
HOMO-LUMO Energy Gap (eV)4.32
Hardness (η)2.16
Electronegativity (χ)4.05

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction in Preclinical Models

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico ADME prediction models use a compound's structure to estimate its pharmacokinetic behavior, helping to identify potential liabilities early in the discovery process. nih.govresearchgate.net

For this compound, these predictive models would assess several key parameters:

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds adhering to these rules are more likely to be orally bioavailable. sciforschenonline.org

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Estimation of properties like blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. Inhibition of key CYP isoforms can lead to adverse drug-drug interactions. acs.org

Excretion: Estimation of properties related to how the compound is cleared from the body.

The morpholine moiety is often incorporated into drug candidates to improve their ADME profiles, particularly solubility and metabolic stability. researchgate.netresearchgate.net In silico predictions would quantify the likely impact of this structural feature.

Illustrative Example: Predicted ADME Properties

The following table shows an example of an in silico ADME profile for this compound. The data is for illustrative purposes only.

ADME PropertyPredicted Value/Classification
Molecular Weight ( g/mol )272.33
logP (Lipophilicity)2.15
H-Bond Donors1
H-Bond Acceptors3
Lipinski's Rule of FiveYes (0 violations)
Human Intestinal AbsorptionHigh
Blood-Brain Barrier (BBB) PermeantNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations analyze the movements of atoms in the complex over time, providing insights into its stability and flexibility. nih.gov

If a promising protein target for this compound is identified through docking, an MD simulation would be the next step. The simulation would place the docked complex in a simulated physiological environment (a water box with ions) and calculate the atomic motions over a period of nanoseconds. mdpi.com

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand atoms are tracked over time. A stable, low RMSD value indicates that the ligand remains securely in the binding pocket and the protein structure is not significantly perturbed. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid. This can highlight key residues that are crucial for the stability of the interaction.

Interaction Analysis: The simulation tracks the persistence of specific interactions, such as hydrogen bonds, over the entire simulation time, confirming which contacts are most important for binding. researchgate.net

These simulations would validate the docking results and provide a more accurate understanding of the binding thermodynamics and kinetics.

Illustrative Example: MD Simulation Stability Metrics

This table provides a hypothetical summary of results from an MD simulation of a this compound-protein complex. The data is for illustrative purposes only.

MetricPredicted ValueInterpretation
Average Ligand RMSD (Å)1.8 ± 0.4Stable binding pose within the active site
Average Protein RMSD (Å)2.5 ± 0.6Protein backbone remains stable upon ligand binding
Key H-Bond OccupancyGlu166 (85%), Gln189 (72%)Hydrogen bonds are stable and persistent
Binding Free Energy (MM/PBSA)-45.5 kcal/molFavorable and strong binding interaction

Future Research Directions and Translational Perspectives for 2 Methyl 3 Morpholinomethyl Quinolin 4 1h One

Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of 2-Methyl-3-(morpholinomethyl)quinolin-4(1H)-one is a critical step towards improving its therapeutic profile. A primary focus will be on enhancing its potency against specific biological targets while minimizing off-target effects to increase selectivity and reduce potential side effects.

Structure-activity relationship (SAR) studies will be fundamental to this effort. mdpi.com By systematically modifying the core quinolinone structure, researchers can identify which parts of the molecule are essential for its activity. Key areas for modification on the this compound scaffold include:

The Morpholine (B109124) Ring: The morpholine group is known to improve the pharmacokinetic properties of drug candidates. researchgate.net Exploring replacements for this ring with other heterocyclic systems, such as piperazine (B1678402) or piperidine, could influence the compound's solubility, metabolic stability, and target-binding affinity. nih.gov

The Methyl Group at Position 2: Altering the substituent at the 2-position of the quinolinone ring could significantly impact potency. researchgate.net Replacing the methyl group with other alkyl or aryl groups may lead to improved interactions with the target protein.

The Quinolinone Core: Modifications to the quinolinone ring itself, such as the introduction of substituents like halogens or methoxy (B1213986) groups, could modulate the electronic properties of the molecule and enhance its biological activity.

Computational modeling and molecular docking studies will be invaluable in guiding the design of these new analogues. By simulating how different derivatives interact with the binding sites of target proteins, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov

Structural Modification Potential Impact Example Substituents
Replacement of Morpholine RingAltered solubility, metabolic stability, and target bindingPiperazine, Piperidine, Pyrrolidine
Modification of the 2-PositionEnhanced potency and target interactionEthyl, Phenyl, Substituted Aryl Groups
Substitution on Quinolinone CoreModulated electronic properties and biological activityHalogens (F, Cl, Br), Methoxy, Trifluoromethyl

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial therapeutic applications of this compound may be in a specific area, its structural features suggest it could be effective against a range of other diseases. The quinoline (B57606) and quinolinone motifs are present in compounds with diverse pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. mdpi.comnih.gov

Future research should involve broad-based screening of the compound and its next-generation analogues against a wide variety of biological targets. This could uncover novel mechanisms of action and expand its potential therapeutic applications. nih.gov Potential areas of exploration include:

Oncology: Many quinoline derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation, such as protein kinases and topoisomerases. mdpi.comnih.govnih.govnih.gov Investigating the effect of this compound on various cancer cell lines could reveal its potential as a novel chemotherapy agent. nih.gov

Infectious Diseases: The quinoline core is famous for its presence in antimalarial drugs like chloroquine. nih.gov Phenotypic screens against various pathogens, including drug-resistant strains of bacteria, fungi, and parasites, could identify new anti-infective properties. researchgate.net

Neurodegenerative Diseases: Some quinoline derivatives have been explored for their potential in treating neurodegenerative disorders by modulating targets involved in neuronal function and survival.

Identifying new biological targets will not only open up new therapeutic avenues but also provide a deeper understanding of the compound's mechanism of action, which is crucial for its further development.

Development of Advanced Preclinical Models for Efficacy Evaluation

To accurately assess the therapeutic potential of this compound and its analogues, it is essential to move beyond simple in vitro assays and utilize advanced preclinical models that better mimic human disease.

For oncology applications, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can provide a more accurate prediction of clinical efficacy than traditional cell line-based xenografts. nih.gov These models can help determine the compound's effectiveness in a setting that more closely resembles the complex tumor microenvironment found in humans.

In the context of infectious diseases, in vivo infection models are indispensable for evaluating a compound's ability to clear a pathogen in a living organism. nih.govacs.org For instance, testing the efficacy of novel analogues in mouse models of malaria or bacterial sepsis would be a critical step in their preclinical development. mdpi.com

Furthermore, the development of genetically engineered mouse models (GEMMs) that spontaneously develop a disease of interest can provide valuable insights into the compound's mechanism of action and its long-term effects.

Model Type Application Area Key Advantages
Patient-Derived Xenografts (PDX)OncologyMore accurately predicts clinical efficacy by preserving the original tumor's characteristics.
In Vivo Infection ModelsInfectious DiseasesAssesses the compound's ability to clear pathogens in a whole-organism context.
Genetically Engineered Mouse Models (GEMMs)VariousAllows for the study of the compound's effect on a disease that develops more naturally.

Polypharmacological Approaches and Combination Strategies

The complexity of many diseases, particularly cancer, often means that targeting a single biological pathway is not sufficient for a cure. Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging paradigm in drug discovery. Given the promiscuous nature of the quinoline scaffold, it is plausible that this compound may have multiple biological targets. Future studies should aim to identify these additional targets to understand its full pharmacological profile.

Preclinical studies using relevant cell culture and animal models will be necessary to identify optimal drug combinations and to understand the molecular mechanisms underlying any observed synergy. nih.gov

Q & A

Q. Characterization Methods :

TechniquePurposeExample Data
¹H/¹³C NMR Assign protons (e.g., morpholine CH₂, aromatic signals) and carbon environmentsδ 2.4–3.5 ppm (morpholine CH₂), δ 6.8–8.2 ppm (quinoline aromatic H)
HRMS Confirm molecular formula[M+H]⁺ = calculated m/z ± 0.001
X-ray crystallography Resolve stereochemistry and crystal packingCentroid-to-centroid π-π interactions at 3.94 Å

How can researchers optimize reaction conditions to address low yields in Mannich-type syntheses?

Advanced Research Question
Low yields (e.g., 18% in retro-Mannich reactions ) arise from competing side reactions or poor solubility. Optimization strategies include:

  • Catalyst screening : InCl₃ improves cyclization efficiency under microwave conditions .
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance intermediate stability .
  • Temperature control : Microwave irradiation (360 W) reduces decomposition vs. prolonged reflux .
  • Purification : Column chromatography with silica gel or recrystallization from CH₂Cl₂/di-isopropylether improves purity .

What advanced spectroscopic and computational methods resolve stereochemical ambiguities in quinolin-4(1H)-one derivatives?

Advanced Research Question
For diastereomers or tautomers (e.g., enol-keto forms):

  • ¹H NMR coupling constants : trans-vs. cis-isomers show distinct splitting patterns (e.g., J = 10–12 Hz for trans dihydroquinolones) .
  • NOESY/ROESY : Spatial proximity of morpholine CH₂ and quinoline H-3 confirms substituent orientation .
  • DFT calculations : Predict stable conformers and compare with experimental NMR/X-ray data .

How can structural modifications enhance the biological activity of quinolin-4(1H)-one derivatives?

Advanced Research Question
Derivatization focuses on:

  • Sulfonylation : Introducing aryl/alkyl sulfonyl groups at N-1 improves cytotoxicity (e.g., IC₅₀ = 1.2 μM for HL-60 cells) .
  • Substituent positioning : Electron-withdrawing groups (Cl, NO₂) at C-6/C-7 enhance DNA intercalation .
  • Hybrid pharmacophores : Morpholine moieties improve solubility and bioavailability vs. piperidine analogs .

How to reconcile contradictory yield data in similar Mannich reactions?

Advanced Research Question
Discrepancies (e.g., 93% vs. 18% yields ) arise from:

  • Substrate reactivity : Electron-deficient quinolinones undergo faster Mannich addition.
  • Byproduct formation : Retro-Mannich reactions or dimerization (e.g., 3,3’-methylenebis derivatives) compete at high temperatures .
  • Workup protocols : Acidic conditions may precipitate intermediates, reducing recoverable product .

What methodological frameworks are used to evaluate the pharmacological potential of this compound?

Advanced Research Question

  • In vitro assays : Cytotoxicity screening against cancer cell lines (HL-60, MCF-7) with MTT assays .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify cell death mechanisms .
  • Structural analogs : Compare with quinolones like levofloxacin to predict antibacterial activity .

How do reaction mechanisms differ between traditional and microwave-assisted syntheses?

Advanced Research Question

  • Traditional heating : Prolonged reflux allows equilibration between intermediates but risks decomposition .
  • Microwave irradiation : Rapid, selective heating of polar intermediates (e.g., InCl₃-morpholine complexes) accelerates cyclization .
  • Kinetic vs. thermodynamic control : Microwave conditions favor kinetic products, while reflux may shift equilibria toward thermodynamically stable isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.